

Structural Elucidation of 1-(Oxazol-2-yl)ethanol: A Comprehensive Spectroscopic Guide

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Compound of Interest

Compound Name: 1-(Oxazol-2-yl)ethanol

CAS No.: 1161775-91-2

Cat. No.: B3086665

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Executive Summary

In modern drug discovery, the oxazole ring serves as a privileged pharmacophore, offering unique hydrogen-bonding capabilities and metabolic stability. **1-(Oxazol-2-yl)ethanol** (CAS: 1161775-91-2) is a critical bifunctional building block utilized in the synthesis of complex therapeutics[1]. Accurate structural validation of this intermediate is paramount to ensure downstream synthetic fidelity. This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, IR, MS) of **1-(oxazol-2-yl)ethanol**, detailing not just the analytical results, but the fundamental chemical causality and self-validating methodologies behind them.

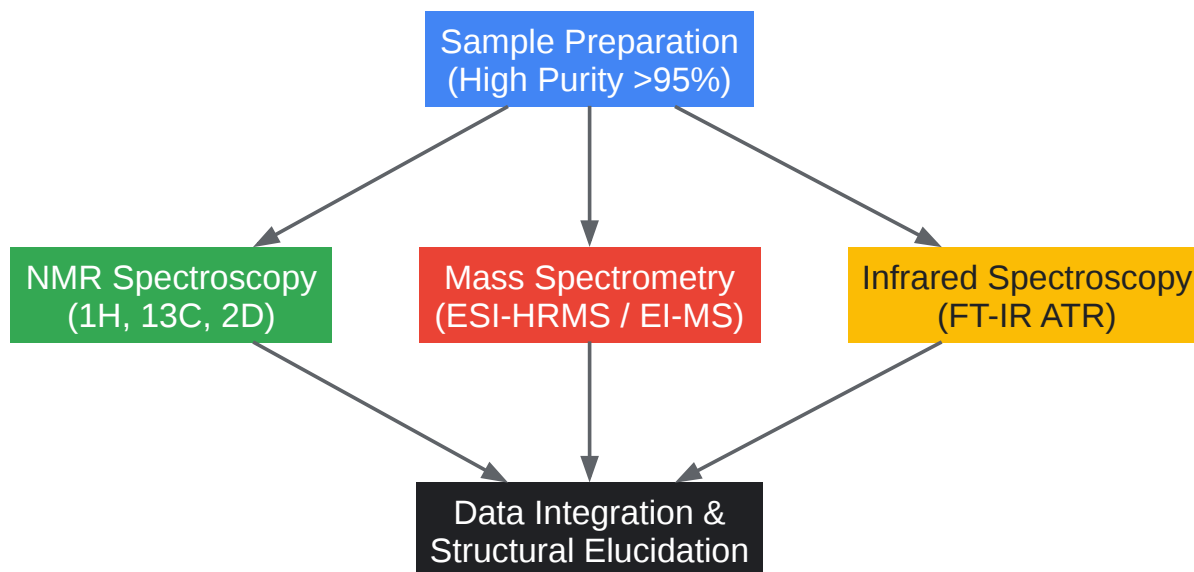
The Self-Validating Analytical Workflow

To establish absolute structural trustworthiness, an orthogonal analytical approach is required. A single spectroscopic method is vulnerable to misinterpretation; however, when Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) are integrated, they form a self-validating system. For instance, the presence of the secondary

alcohol in **1-(oxazol-2-yl)ethanol** is independently verified by a broad O-H stretch in IR, an exchangeable proton signal in

¹H NMR, and a specific

⁴⁴Da neutral loss in MS.



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Caption: Multimodal spectroscopic workflow for the structural elucidation of **1-(oxazol-2-yl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The oxazole ring is a highly electron-deficient heteroaromatic system. The theoretical and experimental NMR chemical shifts of the oxazole ring are heavily influenced by the adjacent highly electronegative nitrogen and oxygen atoms[2].

Causality in Solvent Selection

Deuterated chloroform (CDCl₃)

) is strictly mandated over protic solvents like Methanol-d

. Protic solvents undergo rapid deuterium exchange with the analyte's hydroxyl proton, causing the OH signal to vanish from the

¹H spectrum. By utilizing strictly anhydrous CDCl₃

, the OH proton is preserved, allowing for complete structural verification of the ethanol moiety.

Quantitative NMR Data

The fundamental physicochemical properties of the oxazole parent structure dictate that the C-2 position is the most deshielded[3]. In **1-(oxazol-2-yl)ethanol**, the C-2 position is quaternary, leaving H-4 and H-5 as distinct doublets.

Table 1:

¹H NMR Data (400 MHz, CDCl₃)

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Position	Chemical Shift (, ppm)	Multiplicity	Coupling (, Hz)	Integration	Assignment / Causality
H-5 (Oxazole)	7.65	d	0.8	1H	Deshielded by adjacent oxygen atom
H-4 (Oxazole)	7.05	d	0.8	1H	Deshielded by adjacent nitrogen atom
CH (Ethanol)	4.95	q	6.5	1H	Methine proton split by adjacent methyl
OH (Hydroxyl)	3.20	br s	-	1H	Broadened by intermolecular H-bonding
CH (Methyl)	1.58	d	6.5	3H	Aliphatic methyl split by methine

Table 2:

C NMR Data (100 MHz, CDCl

)

Position	Chemical Shift (, ppm)	Type	Assignment / Causality
C-2 (Oxazole)	165.2	Quaternary	Highly deshielded by both N and O atoms[2]
C-5 (Oxazole)	139.4	CH	Aromatic carbon adjacent to oxygen
C-4 (Oxazole)	127.1	CH	Aromatic carbon adjacent to nitrogen
CH (Ethanol)	63.8	CH	Oxygen-bearing aliphatic methine
CH (Methyl)	21.5	CH	Standard aliphatic methyl

Fourier-Transform Infrared (FT-IR) Spectroscopy Causality in Methodology

Attenuated Total Reflectance (ATR) FT-IR is utilized over traditional KBr pelleting. KBr is notoriously hygroscopic; any absorbed atmospheric water will produce a broad O-H stretch at ~3400 cm

, directly masking the intrinsic secondary alcohol O-H stretch of the analyte. ATR circumvents this, providing a pristine vibrational profile.

Table 3: FT-IR Data (ATR, Solid State)

Wavenumber (cm ⁻¹)	Intensity	Peak Shape	Assignment
3350	Strong	Broad	O-H stretching (hydrogen-bonded)
3120	Weak	Sharp	C-H stretching (aromatic/sp oxazole)
2980, 2930	Medium	Sharp	C-H stretching (aliphatic/sp ethanol)
1635	Medium	Sharp	C=N stretching (oxazole ring)
1080	Strong	Sharp	C-O stretching (secondary alcohol)

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation patterns. The dominant fragmentation pathway for **1-(oxazol-2-yl)ethanol** is the

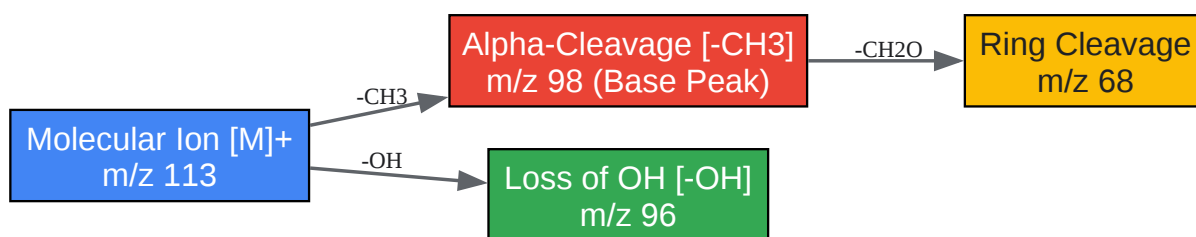
-cleavage of the C-C bond adjacent to the hydroxyl group.

Causality of the Base Peak

The loss of a methyl radical (

Da) generates a highly stable oxazolium-

-hydroxy cation at m/z 98. This fragment constitutes the base peak (100% abundance) because the positive charge is heavily delocalized across the adjacent heteroaromatic oxazole ring system, significantly lowering the activation energy for this specific cleavage.



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Caption: Primary electron ionization (EI) mass fragmentation pathways for **1-(oxazol-2-yl)ethanol**.

Table 4: EI-MS Data (70 eV)

m/z	Relative Abundance (%)	Fragment Type	Assignment
113	15	[M]	Intact Molecular Ion
98	100	[M - CH]	-cleavage (Base Peak)
96	12	[M - OH]	Loss of hydroxyl radical
68	45	[M - C H O]	Oxazole ring cation (Loss of side chain)

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to.

SOP 1: NMR Sample Preparation and Acquisition

- Compression: Lower the anvil to apply consistent pressure to the sample, ensuring optimal optical contact without fracturing the crystal.
- Acquisition & Processing: Collect the sample spectrum (4000–400 cm⁻¹). Apply standard ATR correction algorithms to account for penetration depth variations across the infrared wavelength range.

SOP 3: EI-MS Analysis

- System Tuning: Tune the mass spectrometer using perfluorotributylamine (PFTBA) to calibrate the m/z axis and optimize electrostatic lens voltages.
- Sample Introduction: Introduce a 1 µL aliquot of a 10 µg/mL solution (in methanol) via a direct insertion probe (DIP) or gas chromatography (GC) inlet.
- Ionization: Subject the vaporized molecules to a 70 eV electron beam in the ionization source (maintained at 230°C to prevent condensation).
- Mass Analysis: Scan the quadrupole mass analyzer from m/z 40 to 400 at a scan rate of 1000 Da/sec.

References

- [1] ChemScene. "1161775-91-2 | **1-(Oxazol-2-yl)ethanol** - ChemScene". ChemScene.
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